Piperazine, 1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl-
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Overview
Description
Piperazine, 1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- typically involves the reaction of piperazine with 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the pyrrole group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Piperazine, 1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Piperazine, 1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(methylamino)ethanol
- 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid
- 1-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(methylthio)ethanone
Uniqueness
Piperazine, 1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
138222-78-3 |
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Molecular Formula |
C18H25N3 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C18H25N3/c1-15-13-17(14-20-11-9-19(3)10-12-20)16(2)21(15)18-7-5-4-6-8-18/h4-8,13H,9-12,14H2,1-3H3 |
InChI Key |
MPMBGJXTJXFPSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)CN3CCN(CC3)C |
Origin of Product |
United States |
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